molecular formula C12H18O2 B7894792 1-(3-Isopropoxyphenyl)propan-1-ol

1-(3-Isopropoxyphenyl)propan-1-ol

Cat. No.: B7894792
M. Wt: 194.27 g/mol
InChI Key: TXJLASFASFFGQB-UHFFFAOYSA-N
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Description

1-(3-Isopropoxyphenyl)propan-1-ol is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.27 g/mol . It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(3-Isopropoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropoxybenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired product . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Isopropoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Isopropoxyphenyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Isopropoxyphenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3-Isopropoxyphenyl)propan-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific isopropoxy group, which can influence its reactivity and interactions compared to its analogs.

Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-12(13)10-6-5-7-11(8-10)14-9(2)3/h5-9,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJLASFASFFGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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